molecular formula C10H10N2O B14406129 [(Naphthalen-2-yl)oxy]hydrazine CAS No. 89632-72-4

[(Naphthalen-2-yl)oxy]hydrazine

Cat. No.: B14406129
CAS No.: 89632-72-4
M. Wt: 174.20 g/mol
InChI Key: GJGCBLZWDCQUNE-UHFFFAOYSA-N
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Description

[(Naphthalen-2-yl)oxy]hydrazine is an organic compound characterized by the presence of a naphthalene ring bonded to an oxy group and a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

[(Naphthalen-2-yl)oxy]hydrazine can be synthesized through the reaction of naphthalene-2-ol with hydrazine hydrate. The reaction typically involves heating the reactants in the presence of a suitable solvent, such as ethanol, under reflux conditions. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

[(Naphthalen-2-yl)oxy]hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(Naphthalen-2-yl)oxy]hydrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(Naphthalen-2-yl)oxy]hydrazine involves its interaction with various molecular targets. The hydrazine moiety can form Schiff bases with aldehydes and ketones, leading to the formation of hydrazones. These hydrazones can further interact with biological molecules, potentially disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(Naphthalen-2-yl)oxy]hydrazine is unique due to its specific combination of a naphthalene ring, oxy group, and hydrazine moiety. This unique structure allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a versatile compound for research and industrial applications .

Properties

CAS No.

89632-72-4

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

naphthalen-2-yloxyhydrazine

InChI

InChI=1S/C10H10N2O/c11-12-13-10-6-5-8-3-1-2-4-9(8)7-10/h1-7,12H,11H2

InChI Key

GJGCBLZWDCQUNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)ONN

Origin of Product

United States

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